7-Bromoisoquinolin-5-ol
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Overview
Description
7-Bromoisoquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . This compound is characterized by a bromine atom attached to the seventh position and a hydroxyl group attached to the fifth position of the isoquinoline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoisoquinolin-5-ol typically involves the bromination of isoquinolin-5-ol. One common method includes the diazotization of isoquinolin-5-amine followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions often involve the use of sodium nitrite and hydrobromic acid under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromoisoquinolin-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted isoquinolines.
Oxidation: Formation of isoquinoline quinones.
Reduction: Formation of dihydroisoquinolines.
Scientific Research Applications
7-Bromoisoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromoisoquinolin-5-ol is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromoisoquinoline: Similar structure but lacks the hydroxyl group at the fifth position.
5-Bromoisoquinoline: Bromine atom at the fifth position instead of the seventh.
6-Bromoisoquinoline: Bromine atom at the sixth position.
Uniqueness
7-Bromoisoquinolin-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the isoquinoline ring. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and development.
Properties
IUPAC Name |
7-bromoisoquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-6-5-11-2-1-8(6)9(12)4-7/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKOQFLUAUEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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